molecular formula C8H7BrO2 B1266247 5-Bromo-6-methyl-1,3-benzodioxole CAS No. 5025-53-6

5-Bromo-6-methyl-1,3-benzodioxole

Cat. No. B1266247
CAS RN: 5025-53-6
M. Wt: 215.04 g/mol
InChI Key: COXSGYIDZGDCAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzodioxole derivatives, including bromination derivatives, often involves multistep reactions starting from readily available precursors. For example, derivatives of 1,3-benzodioxole can be synthesized using piperonylic acid through esterification, nitration, reduction, bromination, and other steps, with structures confirmed by spectroscopic methods (Li Qing-shan, 2010). Another study describes the photocatalytic preparation of 2-substituted 1,3-benzodioxoles, showcasing a mild and general synthesis method (Davide Ravelli, A. Albini, M. Fagnoni, 2011).

Molecular Structure Analysis

The molecular structure of benzodioxole derivatives is characterized by spectroscopic techniques, including X-ray diffraction, FT-IR, FT-Raman, and NMR. One study on a closely related molecule, "5-bromo-7-methoxy-1-methyl-1H-benzoimidazole," utilized single crystal X-ray diffraction among other techniques to confirm its structure, highlighting the role of intermolecular interactions in its supramolecular architecture (P. Murthy et al., 2017).

Chemical Reactions and Properties

Benzodioxole derivatives participate in various chemical reactions, contributing to their wide range of applications. The study of "Smooth photocatalytic preparation of 2-substituted 1,3-benzodioxoles" demonstrates the compound's reactivity under photocatalyzed conditions, offering a path to synthesize bioactive molecules (Davide Ravelli, A. Albini, M. Fagnoni, 2011).

Physical Properties Analysis

The physical properties of "5-Bromo-6-methyl-1,3-benzodioxole" and related compounds are often elucidated through detailed spectroscopic and crystallographic studies. For instance, the crystal and molecular structure analysis of "5-bromo-7-methoxy-1-methyl-1H-benzoimidazole" provides insight into the compound's stability and interactions based on its physical properties (P. Murthy et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are key to understanding the applications of "5-Bromo-6-methyl-1,3-benzodioxole." Studies on bromo derivatives and photocatalytic preparations offer insights into the compound's behavior in synthetic pathways and potential for modification to achieve desired outcomes (Li Qing-shan, 2010); (Davide Ravelli, A. Albini, M. Fagnoni, 2011).

Safety And Hazards

The safety data sheet for a related compound, 5-Bromo-6-bromomethyl-1,3-benzodioxole, indicates that it causes severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

5-bromo-6-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXSGYIDZGDCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198250
Record name 5-Bromo-6-methyl-1,3-benzodioxole
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1,3-benzodioxole

CAS RN

5025-53-6
Record name 5-Bromo-6-methyl-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5025-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Bromo-6-methyl-1,3-benzodioxole
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Record name 5-Bromo-6-methyl-1,3-benzodioxole
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Record name 5-bromo-6-methyl-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

3.2 ml (62 mmol) of bromine was dropwise added at 0° C. to a solution having 7.0 ml (58 mmol) of 3,4-(methylenedioxy)toluene and 5.5 ml (68 mmol) of pyridine dissolved in 110 ml of dichloromethane, followed by stirring for 30 minutes, and the temperature was raised to room temperature, followed by stirring for 22 hours. The mixture was washed with an aqueous sodium hydroxide solution, dried over anhydrous sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product thus obtained was purified by silica gel column chromatography to obtain 13 g (yield 99%) of 2-bromo-4,5-(methylenedioxy)toluene.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four

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